molecular formula C18H16N2O5S B6493553 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251549-30-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B6493553
CAS No.: 1251549-30-0
M. Wt: 372.4 g/mol
InChI Key: MUTQNVHOJXVLNO-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C18H16N2O5S and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.07799279 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are bacterial biofilms , specifically those formed by Escherichia coli and Bacillus subtilis . These biofilms are complex, self-produced matrices of extracellular polymeric substances that provide a protective environment for bacteria, making them resistant to antibiotics .

Mode of Action

The compound interacts with the bacterial biofilm, inhibiting its growth and development .

Biochemical Pathways

The compound’s effect on bacterial biofilms suggests that it may interfere with the quorum sensing pathways that bacteria use to communicate and coordinate the formation of biofilms . Disruption of these pathways can prevent the bacteria from forming a biofilm, thereby enhancing the effectiveness of antibacterial treatments .

Pharmacokinetics

Similar compounds that combine sulfonamide and benzodioxane fragments in their framework have been shown to have low toxicity and exceptional bioactivities against numerous infections and bacterial strains . These properties suggest that the compound may have good absorption, distribution, metabolism, and excretion (ADME)

Result of Action

The compound’s antibacterial action results in the inhibition of bacterial biofilm growth . This can lead to a reduction in bacterial populations and an increase in the effectiveness of antibacterial treatments . In addition, the compound has been shown to be mildly cytotoxic, suggesting that it may also have some direct killing effect on bacteria .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of other substances in the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, factors such as pH and temperature can affect the compound’s stability and activity

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-2-20-11-5-8-26-16(11)15(21)14(18(20)23)17(22)19-10-3-4-12-13(9-10)25-7-6-24-12/h3-5,8-9,21H,2,6-7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTQNVHOJXVLNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=C(C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4)O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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